

Regelidine: A Technical Guide to its Discovery, Isolation, and Biological Significance

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Regelidine, a novel sesquiterpene alkaloid, stands as a molecule of significant interest within the scientific community. First identified from the stems of Tripterygium regelii, its complex dihydroagarofuran structure has prompted investigations into its chemical and biological properties. This technical guide provides a comprehensive overview of the discovery and isolation processes of Regelidine, drawing from the foundational research and methodologies applied to analogous compounds from the Tripterygium genus. It details the general experimental protocols for its extraction and purification and presents the known biological activities of structurally related compounds, offering insights into Regelidine's potential therapeutic applications. The document also illustrates key experimental workflows and proposed signaling pathways to facilitate a deeper understanding of this unique natural product.

Introduction

Regelidine is a naturally occurring 6-nicotinoyl dihydroagarofuran sesquiterpene alkaloid first reported in 1987. It is classified as a terpenoid, a large and diverse class of organic compounds produced by a variety of plants. The discovery of **Regelidine** originated from the phytochemical analysis of Tripterygium regelii, a plant species known for producing a wide array of bioactive molecules. The unique structural features of **Regelidine**, particularly its sesquiterpene core, have made it a subject of interest for natural product chemists and pharmacologists.



Discovery and Physicochemical Properties

The initial discovery of **Regelidine** was documented in a 1987 publication in the Chemical & Pharmaceutical Bulletin by Hitoshi Hori and colleagues. This seminal work described the isolation and structural elucidation of this novel compound from the stems of Tripterygium regelii.

Property	Value	
Molecular Formula	C35H37NO8	
Molecular Weight	599.67 g/mol	
CAS Number	114542-54-0	
Class	Sesquiterpene Alkaloid	
Sub-Class	Dihydroagarofuran	

Isolation Process

While the specific, detailed protocol for the isolation of **Regelidine** from the original 1987 publication is not widely available, a general methodology can be inferred from numerous studies on the isolation of other dimacrolide sesquiterpene pyridine alkaloids from Tripterygium species. The following protocol represents a standard approach for the extraction and purification of such compounds.

General Experimental Protocol for Isolation

- Extraction: The dried and powdered stems of Tripterygium regelii are subjected to exhaustive extraction with 95% ethanol. This is a common first step to isolate a broad range of phytochemicals.
- Solvent Partitioning: The resulting ethanol extract is then concentrated under reduced
 pressure to yield a crude residue. This residue is suspended in water and partitioned
 successively with chloroform and then ethyl acetate. This step separates compounds based
 on their polarity. The alkaloid fraction is then typically extracted from the organic layer into an
 aqueous acidic solution (e.g., 5% HCl).

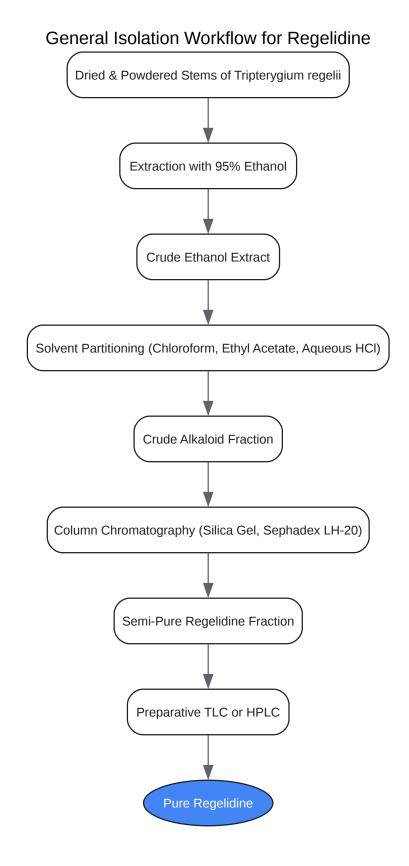






- Alkaloid Fraction Isolation: The acidic aqueous layer is basified (e.g., with ammonium hydroxide) and then re-extracted with an organic solvent like ethyl acetate to obtain the crude alkaloid fraction.
- Chromatographic Purification: The crude alkaloid fraction is subjected to multiple rounds of column chromatography. Common stationary phases include silica gel and Sephadex LH-20. Elution is performed using a gradient of solvents, such as a chloroform-methanol mixture, to separate the individual alkaloids.
- Final Purification: Further purification is often achieved using preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield pure Regelidine.





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A generalized workflow for the isolation of **Regelidine**.



Biological Activity and Mechanism of Action

Specific biological activity data for **Regelidine** is not extensively documented in publicly available literature. However, the broader class of dihydro-β-agarofuran sesquiterpene alkaloids from Tripterygium species has been reported to possess a range of biological activities, including cytotoxic, anti-inflammatory, and immunosuppressive effects[1][2].

Cytotoxicity of Structurally Related Alkaloids

Several studies have evaluated the cytotoxic effects of sesquiterpenoid alkaloids isolated from Tripterygium wilfordii against various human tumor cell lines. These findings provide a strong indication of the potential bioactivity of **Regelidine**.

Compound	Cell Line	IC50 (μM)	Reference
Cangorin K	SMMC7721	0.26 - 9.67	[3][4]
Dimacroregelines C	SMMC7721	0.26 - 9.67	[3][4]
Dimacroregelines D	SMMC7721	0.26 - 9.67	[3][4]
Cangorin K	LN-229	0.50 - 7.38	[3][4]
Dimacroregelines C	LN-229	0.50 - 7.38	[3][4]
Dimacroregelines D	LN-229	0.50 - 7.38	[3][4]
Wilfordatine E	HEK293/NF-ĸB-Luc	8.75	[1]
Tripfordine A	HEK293/NF-ĸB-Luc	0.74	[1]
Wilforine	HEK293/NF-ĸB-Luc	15.66	[1]

Proposed Mechanism of Action: Anti-inflammatory and Immunosuppressive Effects

Research on related sesquiterpene pyridine alkaloids from Tripterygium wilfordii suggests that their anti-inflammatory and immunosuppressive activities may be mediated through the inhibition of the nuclear factor-kappa B (NF-kB) signaling pathway[1]. NF-kB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation



and immune responses. Inhibition of this pathway can lead to a reduction in the production of pro-inflammatory cytokines.

Cell Membrane LPS binds Cytoplasm TLR4 Regelidine (and related alkaloids) inhibits activates **IKK Complex** phosphorylates ΙκΒα ireleases NF-κΒ translocates **Nucleus** NF-ĸB induces Pro-inflammatory Gene Expression

Proposed NF-kB Signaling Pathway Inhibition



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Inhibition of the NF-κB signaling pathway.

Conclusion

Regelidine, a sesquiterpene alkaloid from Tripterygium regelii, represents a promising scaffold for further investigation. While specific data on its biological activity remains to be fully elucidated, the activities of structurally similar compounds from the same genus suggest its potential as a cytotoxic, anti-inflammatory, or immunosuppressive agent. The general isolation protocols outlined in this guide provide a foundation for obtaining pure **Regelidine** for further study. Future research should focus on the targeted biological evaluation of **Regelidine** and the elucidation of its precise mechanism of action to unlock its full therapeutic potential.

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